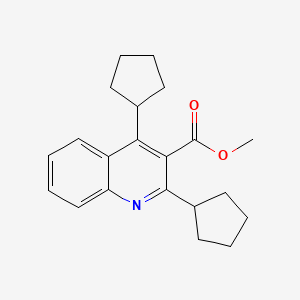
Methyl 2,4-dicyclopentylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dicyclopentylquinoline-3-carboxylate is a chemical compound with the molecular formula C21H25NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dicyclopentylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentyl-quinoline-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Methyl 2,4-dicyclopentylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
科学研究应用
Methyl 2,4-dicyclopentylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
作用机制
The mechanism of action of methyl 2,4-dicyclopentylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
相似化合物的比较
Similar Compounds
- 2-cyclopentyl-quinoline-3-carboxylic acid methyl ester
- Ethyl-2-chloroquinoline-3-carboxylate
- Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
Uniqueness
Methyl 2,4-dicyclopentylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of cyclopentyl groups enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
CAS 编号 |
753487-72-8 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
methyl 2,4-dicyclopentylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)19-18(14-8-2-3-9-14)16-12-6-7-13-17(16)22-20(19)15-10-4-5-11-15/h6-7,12-15H,2-5,8-11H2,1H3 |
InChI 键 |
GFDCRYGKJQCBFO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCC3)C4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


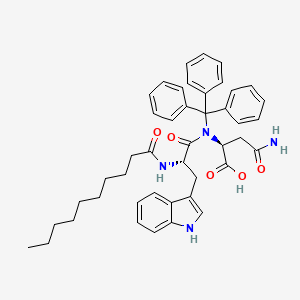
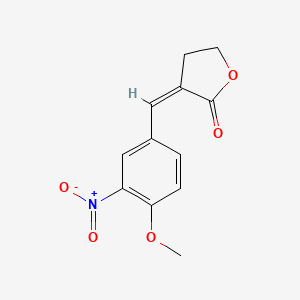
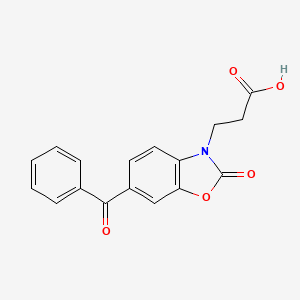
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)
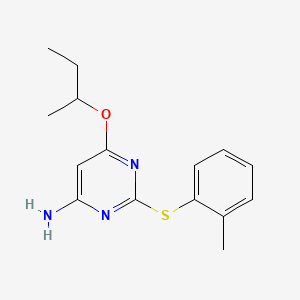
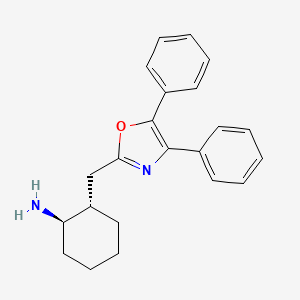
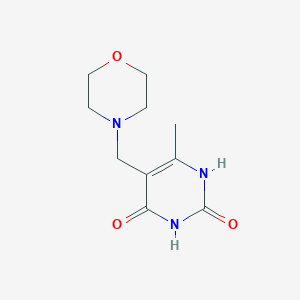
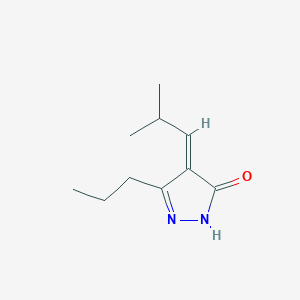
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
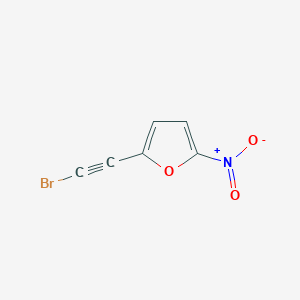
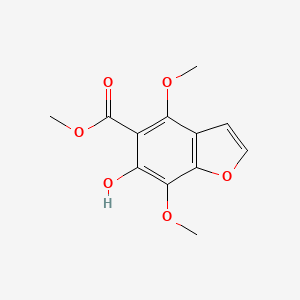
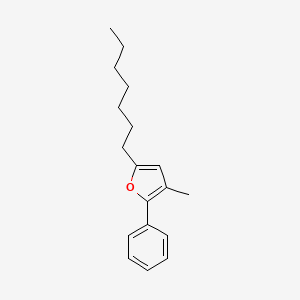
![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
